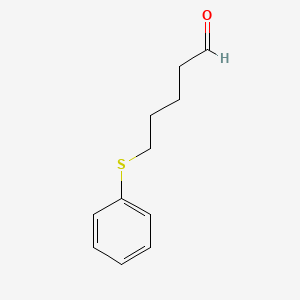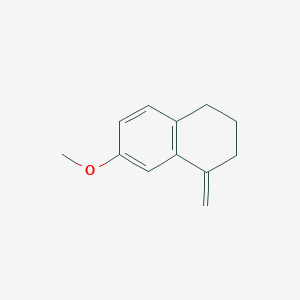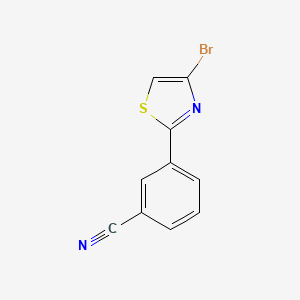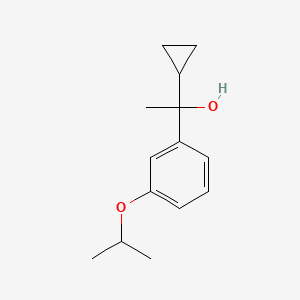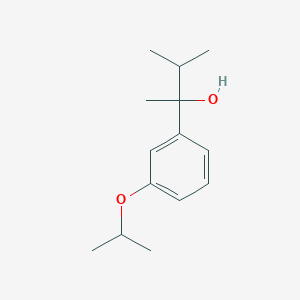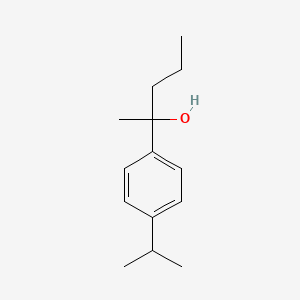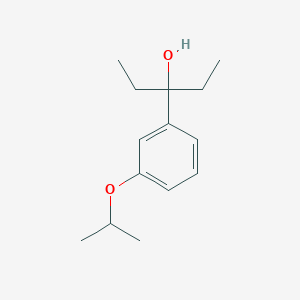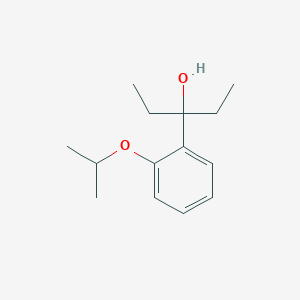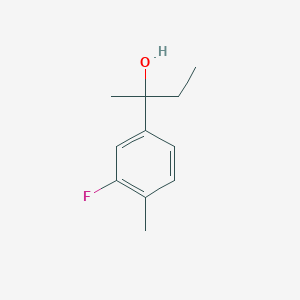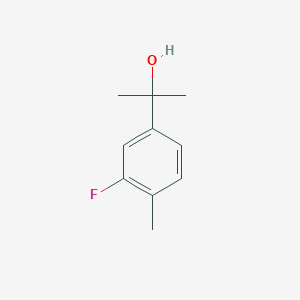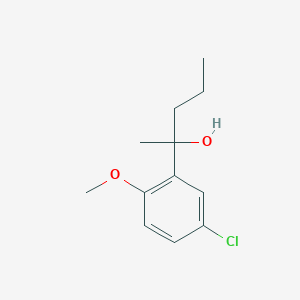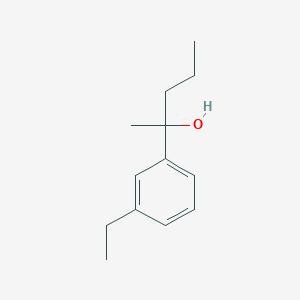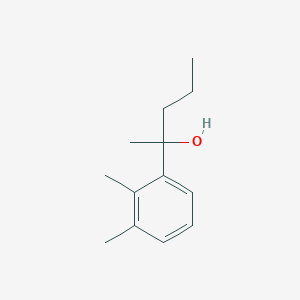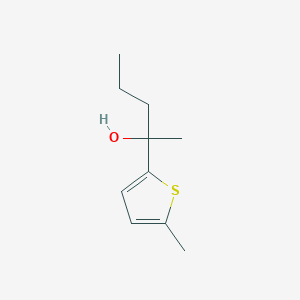
2-(5-Methyl-2-thienyl)-2-pentanol
Vue d'ensemble
Description
2-(5-Methyl-2-thienyl)-2-pentanol is an organic compound that belongs to the class of thienyl alcohols It features a thienyl ring, which is a sulfur-containing five-membered aromatic ring, substituted with a methyl group at the 5-position and a pentanol chain at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-2-thienyl)-2-pentanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction. The resulting intermediate is then subjected to hydrolysis to yield the desired alcohol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts and optimized reaction conditions are employed to enhance the reaction rate and selectivity. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methyl-2-thienyl)-2-pentanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding thiol or alkane using reducing agents like lithium aluminum hydride.
Substitution: The thienyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) in carbon tetrachloride (CCl4), nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 2-(5-Methyl-2-thienyl)-2-pentanone, 2-(5-Methyl-2-thienyl)pentanoic acid.
Reduction: 2-(5-Methyl-2-thienyl)-2-pentanethiol, 2-(5-Methyl-2-thienyl)pentane.
Substitution: 2-(5-Bromo-2-thienyl)-2-pentanol, 2-(5-Nitro-2-thienyl)-2-pentanol.
Applications De Recherche Scientifique
2-(5-Methyl-2-thienyl)-2-pentanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thienyl derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of novel materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(5-Methyl-2-thienyl)-2-pentanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thienyl ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the alcohol group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Thienyl)-2-pentanol: Lacks the methyl group at the 5-position of the thienyl ring.
2-(5-Methyl-2-thienyl)ethanol: Has a shorter ethanol chain instead of the pentanol chain.
2-(5-Methyl-2-thienyl)acetic acid: Contains a carboxylic acid group instead of the alcohol group.
Uniqueness
2-(5-Methyl-2-thienyl)-2-pentanol is unique due to the presence of both the thienyl ring and the pentanol chain, which confer distinct chemical and physical properties. The methyl substitution at the 5-position of the thienyl ring enhances its stability and reactivity compared to unsubstituted thienyl derivatives. Additionally, the pentanol chain provides increased hydrophobicity, which can influence its solubility and interaction with biological membranes.
Propriétés
IUPAC Name |
2-(5-methylthiophen-2-yl)pentan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16OS/c1-4-7-10(3,11)9-6-5-8(2)12-9/h5-6,11H,4,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVJGWLABMBGNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC=C(S1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101262117 | |
| Record name | 2-Thiophenemethanol, α,5-dimethyl-α-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443338-60-0 | |
| Record name | 2-Thiophenemethanol, α,5-dimethyl-α-propyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443338-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thiophenemethanol, α,5-dimethyl-α-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101262117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


